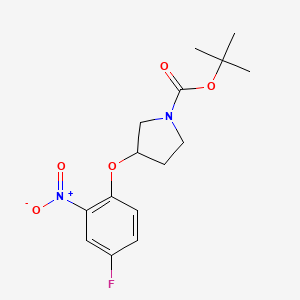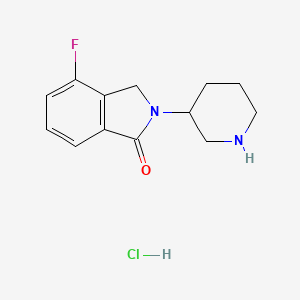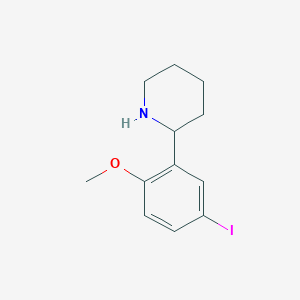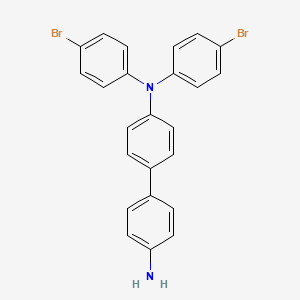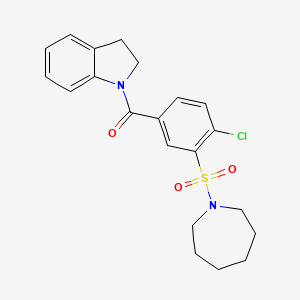![molecular formula C17H22N2O3 B14797385 N'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohexanecarbohydrazide](/img/structure/B14797385.png)
N'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohexanecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[3-(4-methoxyphenyl)acryloyl]cyclohexanecarbohydrazide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a methoxyphenyl group, an acryloyl group, and a cyclohexanecarbohydrazide moiety. It has been studied for its biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(4-methoxyphenyl)acryloyl]cyclohexanecarbohydrazide typically involves the reaction of cyclohexanecarbohydrazide with 3-(4-methoxyphenyl)acryloyl chloride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[3-(4-methoxyphenyl)acryloyl]cyclohexanecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
N’-[3-(4-methoxyphenyl)acryloyl]cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acryloyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
N’-[3-(4-methoxyphenyl)acryloyl]cyclohexanecarbohydrazide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its cytotoxic activity against cancer cell lines, particularly breast cancer.
作用机制
The mechanism of action of N’-[3-(4-methoxyphenyl)acryloyl]cyclohexanecarbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to the desired therapeutic effect. In the case of its anticancer activity, the compound may inhibit the proliferation of cancer cells by interfering with key signaling pathways .
相似化合物的比较
Similar Compounds
N-(4-(3-(4-methoxyphenyl)acryloyl)phenyl)acetamide: Another compound with a similar structure but different functional groups.
(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: A hybrid compound with similar biological activities.
Uniqueness
N’-[3-(4-methoxyphenyl)acryloyl]cyclohexanecarbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C17H22N2O3 |
|---|---|
分子量 |
302.37 g/mol |
IUPAC 名称 |
N'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohexanecarbohydrazide |
InChI |
InChI=1S/C17H22N2O3/c1-22-15-10-7-13(8-11-15)9-12-16(20)18-19-17(21)14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3,(H,18,20)(H,19,21)/b12-9+ |
InChI 键 |
RAPNXZDCQTVFSU-FMIVXFBMSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NNC(=O)C2CCCCC2 |
规范 SMILES |
COC1=CC=C(C=C1)C=CC(=O)NNC(=O)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14797305.png)
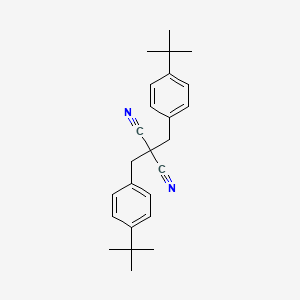


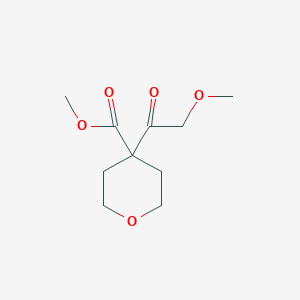
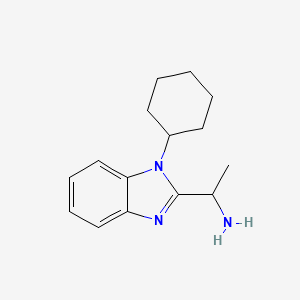
![[(1S,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate](/img/structure/B14797338.png)
![Acetic acid, 2-cyano-2-(6-oxaspiro[4.5]dec-9-ylidene)-, methyl ester](/img/structure/B14797344.png)
